molecular formula C18H23N5O4S B358085 N-[2-(2-hydroxyethoxy)ethyl]-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide CAS No. 896821-43-5

N-[2-(2-hydroxyethoxy)ethyl]-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

Cat. No.: B358085
CAS No.: 896821-43-5
M. Wt: 405.5g/mol
InChI Key: VRTOWEDDWPFGGN-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)ethyl]-5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]-5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds .

Scientific Research Applications

N-[2-(2-hydroxyethoxy)ethyl]-5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share a similar core structure but differ in the substituents attached to the core. Examples include:

Uniqueness

The uniqueness of N-[2-(2-hydroxyethoxy)ethyl]-5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

896821-43-5

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

InChI

InChI=1S/C18H23N5O4S/c1-10-20-17-13(11-8-18(2,3)27-9-12(11)28-17)15-21-14(22-23(10)15)16(25)19-4-6-26-7-5-24/h24H,4-9H2,1-3H3,(H,19,25)

InChI Key

VRTOWEDDWPFGGN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NC(=NN14)C(=O)NCCOCCO

Canonical SMILES

CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NC(=NN14)C(=O)NCCOCCO

Origin of Product

United States

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